ethyl 5-(2-ethylbutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-ethylbutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thieno-pyridazine derivative characterized by a fused heterocyclic core with a substituted phenyl group, an amide side chain, and an ester moiety. The 4-methylphenyl group enhances lipophilicity, while the 2-ethylbutanamido substituent may influence binding specificity . The ester group at position 1 contributes to metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl 5-(2-ethylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-5-14(6-2)19(26)23-20-17-16(12-30-20)18(22(28)29-7-3)24-25(21(17)27)15-10-8-13(4)9-11-15/h8-12,14H,5-7H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMIKKPGZOZZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-ethylbutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thieno[3,4-d]pyridazine structures through cyclization methods. The chemical reactions can include oxidation, reduction, and substitution processes that modify the molecular structure to enhance biological activity .
Biological Activity
The biological activities of this compound have been explored in various studies. Key findings include:
1. Antimicrobial Properties
Research indicates that compounds within the thieno[3,4-d]pyridazine family exhibit significant antimicrobial activity. Ethyl 5-(2-ethylbutanamido)-3-(4-methylphenyl)-4-oxo has demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for infections .
2. Anticancer Activity
Studies have shown that derivatives of thieno[3,4-d]pyridazines possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Specific mechanisms may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
3. Anti-inflammatory Effects
There is evidence suggesting that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. It may inhibit pro-inflammatory cytokines and reduce inflammation-related signaling pathways, making it a candidate for treating inflammatory diseases .
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in disease processes. This interaction may lead to the modulation of signaling pathways associated with cell growth and inflammation .
Case Studies
Several studies have reported on the biological activities of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, ethyl 5-(2-ethylbutanamido)-3-(4-methylphenyl)-4-oxo was tested against various bacterial strains. Results showed a significant reduction in bacterial viability at varying concentrations, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Lines
Another study focused on the anticancer effects of this compound on breast cancer cell lines. The results demonstrated that treatment with the compound resulted in decreased cell viability and induced apoptosis compared to control groups.
Case Study 3: Inflammatory Models
A model of inflammation was used to assess the anti-inflammatory properties of the compound. The findings indicated that it significantly reduced markers of inflammation in treated subjects compared to untreated controls.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Thieno-pyridazine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally similar compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects on Bioactivity: The 4-methylphenyl group in the target compound may enhance membrane permeability compared to the 4-fluorophenyl in the fluorophenyl analog . However, fluorinated analogs often exhibit stronger binding to hydrophobic enzyme pockets due to electronegativity.
Ester vs. Amide Terminal Groups :
- Ethyl carboxylate esters (as in the target compound and the fluorophenyl analog) are typically more hydrolytically stable than acetamide termini, which may improve oral bioavailability .
Core Heterocycle Modifications: Thieno[3,4-d]pyridazine derivatives (target compound and fluorophenyl analog) show broader kinase inhibition profiles than thieno[3,4-c]pyrrole derivatives (e.g., the anticancer compound), which are more selective for redox-sensitive pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
